

# Application Note: UPLC-MS/MS Method for the Quantification of Linagliptin Dimer

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## Compound of Interest

Compound Name: *Linagliptin dimer*

Cat. No.: *B8820746*

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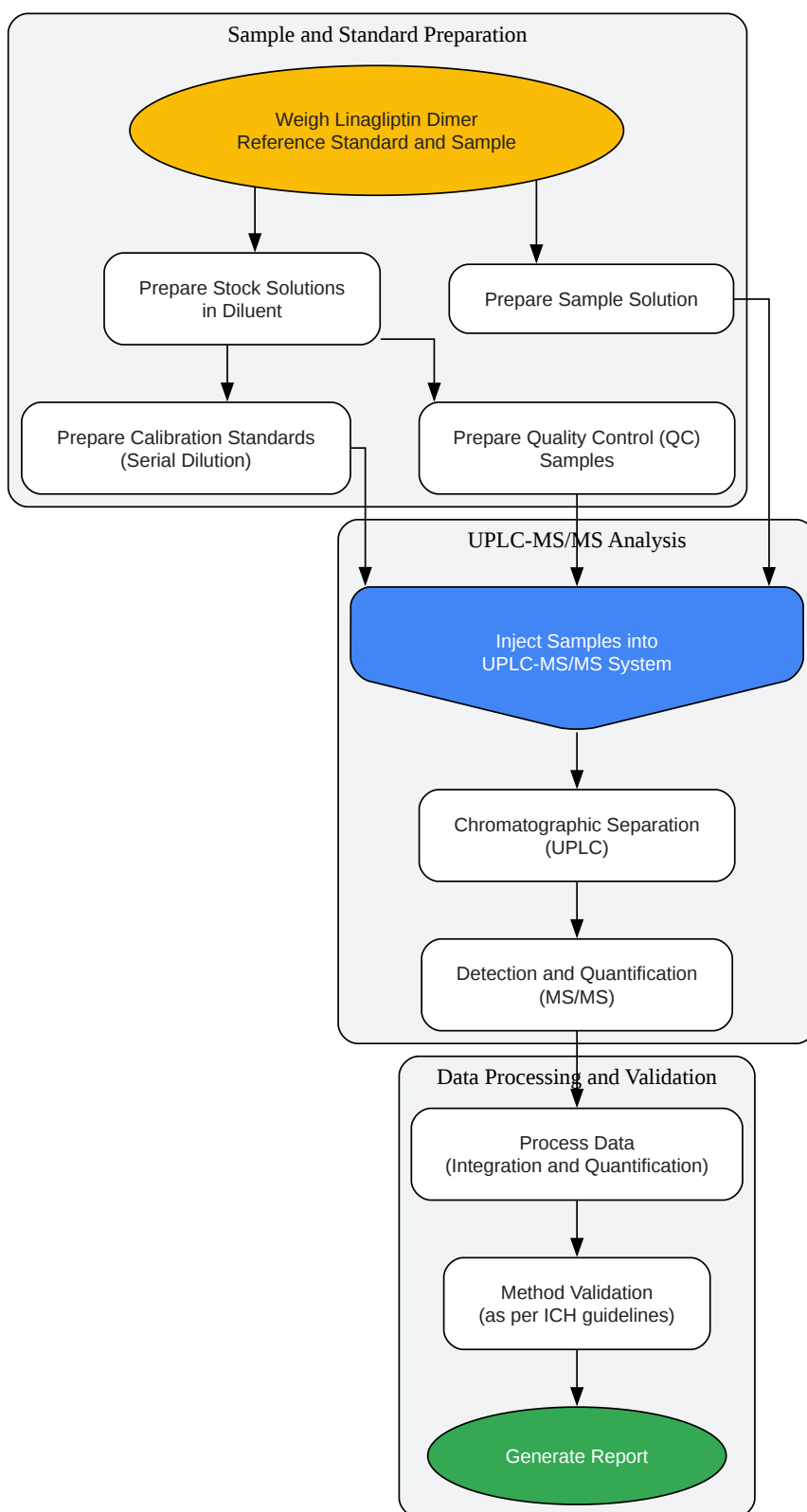
## Abstract

This application note describes a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of the **Linagliptin dimer**, a potential impurity in Linagliptin drug substance and product. The formation of this dimer has been observed under acidic stress conditions.[1][2] This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Linagliptin. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters as per ICH guidelines.

## Introduction

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] During forced degradation studies, which are essential for identifying potential degradation products and ensuring the stability of pharmaceutical compounds, a dimeric impurity of Linagliptin has been identified.[1][2] This dimer, referred to as AD2 in some studies, is formed under acid-catalyzed aza-enolization.[1][2] Accurate quantification of such impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. UPLC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for trace-level impurity quantification.[3][4]

## Experimental Workflow



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Caption: Experimental workflow for the UPLC-MS/MS quantification of **Linagliptin dimer**.

## Experimental Protocols

### Materials and Reagents

- **Linagliptin Dimer** reference standard (Molecular Weight: 957.1 g/mol )[\[5\]](#)
- Linagliptin drug substance/product for testing
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water

### Instrumentation

- UPLC System: Waters ACQUITY UPLC or equivalent
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ series) equipped with an electrospray ionization (ESI) source[\[1\]](#)
- UPLC Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7  $\mu$ m or equivalent[\[1\]](#)

### Preparation of Solutions

- Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Diluent: Methanol and water (50:50, v/v).
- Standard Stock Solution (100  $\mu$ g/mL): Accurately weigh about 10 mg of **Linagliptin Dimer** reference standard and dissolve in 100 mL of diluent.
- Calibration Standards and Quality Control (QC) Samples: Prepare by serial dilution of the stock solution with the diluent to achieve the desired concentration range.

## UPLC Conditions

Parameter	Value
Column	ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 $\mu$ m
Mobile Phase A	10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Flow Rate	0.4 mL/min
Injection Volume	2 $\mu$ L
Column Temp.	40 $^{\circ}$ C
Run Time	10 minutes
Gradient Program	See Table 1

Table 1: UPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
6.0	10	90
8.0	10	90
8.1	95	5
10.0	95	5

## Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temp.	150 °C
Desolvation Temp.	350 °C
Desolvation Gas Flow	800 L/Hr
Cone Gas Flow	50 L/Hr
Mode	Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Linagliptin and its Dimer

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Linagliptin	473.3	420.1	30	25
Linagliptin Dimer	957.5	To be determined	To be optimized	To be optimized

Note: The product ion for the **Linagliptin dimer** needs to be determined by infusing a standard solution and performing a product ion scan. The cone voltage and collision energy should be optimized for maximum sensitivity.

## Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[4]

## Data Presentation

The quantitative data from the method validation should be summarized in the following tables for clear comparison.

Table 3: Linearity and Range

Analyte	Calibration Range (ng/mL)	Regression Equation	Correlation Coefficient ( $r^2$ )
Linagliptin Dimer	e.g., 1 - 1000	$y = mx + c$	> 0.99

Table 4: Accuracy

Analyte	Spiked Concentration (ng/mL)	Measured Concentration (ng/mL)	% Recovery
Linagliptin Dimer	QC Low		
	QC Medium		
	QC High		

Table 5: Precision

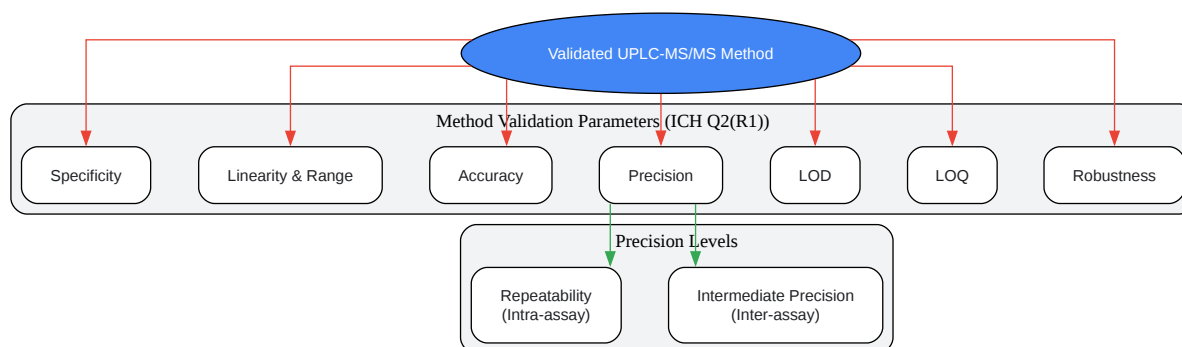
Analyte	Concentration (ng/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)
Linagliptin Dimer	QC Low		
	QC Medium		
	QC High		

Table 6: LOD and LOQ

Analyte	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)
Linagliptin Dimer	To be determined	To be determined

## Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the method validation process, highlighting the key parameters to be evaluated.



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Caption: Key parameters for UPLC-MS/MS method validation as per ICH guidelines.

## Conclusion

This application note provides a comprehensive protocol for the quantification of the **Linagliptin dimer** using a UPLC-MS/MS method. The described method is designed to be sensitive, specific, and suitable for the routine analysis of Linagliptin samples for this specific impurity. Adherence to the detailed experimental procedures and thorough method validation will ensure reliable and accurate results, supporting the development of safe and high-quality pharmaceutical products.

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